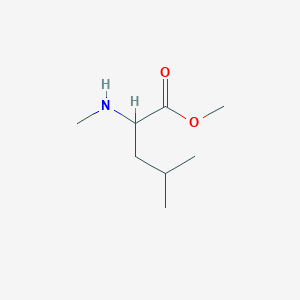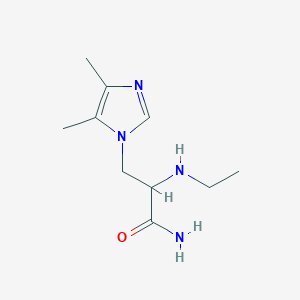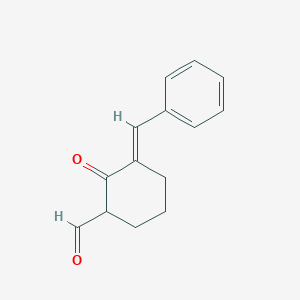
(1-(3-Methylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3-Methylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Methylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Cyclohexyl Group: The 3-methylcyclohexyl group can be introduced through a Grignard reaction or other alkylation methods.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be used to modify the triazole ring or the cyclohexyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring or the cyclohexyl group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1-(3-Methylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studies in enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for its antifungal, antibacterial, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1-(3-Methylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyclohexyl group may enhance the compound’s binding affinity and specificity, while the methanamine group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (1-(3-Methylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanol
- (1-(3-Methylcyclohexyl)-1h-1,2,3-triazol-4-yl)ethanamine
- (1-(3-Methylcyclohexyl)-1h-1,2,3-triazol-4-yl)propane
Comparison
- (1-(3-Methylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine is unique due to the presence of the methanamine group, which can enhance its reactivity and binding properties.
- The similar compounds listed above differ mainly in the functional groups attached to the triazole ring, which can influence their chemical behavior and applications.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H18N4 |
|---|---|
Peso molecular |
194.28 g/mol |
Nombre IUPAC |
[1-(3-methylcyclohexyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C10H18N4/c1-8-3-2-4-10(5-8)14-7-9(6-11)12-13-14/h7-8,10H,2-6,11H2,1H3 |
Clave InChI |
QTXHPLJOLNEPKM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)N2C=C(N=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]propanoic acid](/img/structure/B13640403.png)










